molecular formula C25H22N2O3 B7543564 N-(4-acetylphenyl)-2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

N-(4-acetylphenyl)-2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No. B7543564
M. Wt: 398.5 g/mol
InChI Key: UXSGVKXBYFPYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide, commonly known as ABDA, is a chemical compound that has been studied for its potential medical applications. ABDA belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities.

Scientific Research Applications

ABDA has been studied for its potential medical applications, particularly in the treatment of cancer and neurodegenerative diseases. ABDA has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. ABDA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of ABDA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. ABDA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity. ABDA has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may underlie its neuroprotective effects.
Biochemical and physiological effects:
ABDA has been shown to have various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and neuroprotective effects. ABDA has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. ABDA has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

ABDA has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, ABDA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dosing and experimental design are necessary to ensure the safety and efficacy of ABDA in lab experiments.

Future Directions

There are several potential future directions for research on ABDA. One area of interest is the development of ABDA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of ABDA and its derivatives, which may provide insights into the development of new cancer and neurodegenerative disease treatments. Additionally, further studies are needed to determine the safety and efficacy of ABDA in animal and human trials.

Synthesis Methods

ABDA can be synthesized using a multi-step process that involves the reaction of 4-acetylphenylhydrazine with ethyl 2-benzoylacetate, followed by cyclization and acetylation. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

properties

IUPAC Name

N-(4-acetylphenyl)-2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17(28)18-11-13-22(14-12-18)26-24(29)23-15-20-9-5-6-10-21(20)16-27(23)25(30)19-7-3-2-4-8-19/h2-14,23H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSGVKXBYFPYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.